1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone
Description
The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone is a fluorinated pyrimidine derivative with a pyrrolidinyl-ethoxy linker and a 2-fluorophenyl ethanone moiety. Pyrimidine derivatives are widely explored for their pharmacological properties, including antifungal, anticancer, and kinase-inhibitory activities .
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-2-15-17(20)18(22-11-21-15)25-13-7-8-23(10-13)16(24)9-12-5-3-4-6-14(12)19/h3-6,11,13H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVHUEKPJAOYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring is synthesized with ethyl and fluorine substituents.
Attachment of the pyrrolidine ring: The pyrrolidine ring is then attached to the pyrimidine ring through an ether linkage.
Formation of the ethanone moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone may have various scientific research applications, including:
Chemistry: As a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Binding to specific enzymes, receptors, or proteins.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Pyrimidine Core Modifications: The target compound features a 5-fluoro-6-ethyl pyrimidine core, contrasting with dihydropyrimidine (e.g., sulfanylidene in ) or pyrazolo-pyrimidine derivatives (e.g., ). Ethyl and fluoro substituents may enhance lipophilicity and metabolic stability compared to methyl or amino groups .
Fluorophenyl and Ethanone Moieties: The 2-fluorophenyl ethanone group is structurally analogous to 3-fluorophenyl chromenones (e.g., ) and fluoropyridyl ethanones (e.g., ). Fluorine atoms are known to improve bioavailability and receptor affinity .
Key Observations:
- Catalytic Methods : Palladium-mediated cross-coupling (e.g., ) is common for aryl-fluorine incorporation, while SN2 reactions are typical for pyrrolidinyl-oxy linkers .
- Yield Variability : Yields range from 25% (Pd-catalyzed) to 64% (acid-amine coupling), reflecting the complexity of fluorinated intermediates .
Biological Activity
The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several components:
- Pyrimidine ring : A six-membered aromatic heterocycle containing nitrogen.
- Pyrrolidine moiety : A five-membered saturated ring containing one nitrogen atom.
- Fluorophenyl group : A phenyl ring substituted with fluorine atoms, enhancing lipophilicity and biological activity.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 350.39 g/mol.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers, including gliomas and acute myeloid leukemia (AML) .
- Antimicrobial Properties : Research indicates that derivatives of pyrrole compounds exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its ability to penetrate bacterial membranes and exert toxic effects .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .
Pharmacological Effects
The pharmacological profile includes:
- Anticancer Activity : Demonstrated in vitro efficacy against multiple cancer cell lines, with IC50 values indicating significant potency.
- Antimicrobial Activity : Exhibited MIC values comparable to established antibiotics, suggesting potential as a novel antibacterial agent .
Data Table: Biological Activity Summary
| Activity Type | Target/Pathogen | Effectiveness (IC50/MIC) | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 5 μM - 20 μM | |
| Antimicrobial | Staphylococcus aureus | 3.12 μg/mL | |
| Antimicrobial | Escherichia coli | 12.5 μg/mL |
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of the compound against glioma cells demonstrated significant inhibition of cell growth at concentrations as low as 10 μM. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, the compound showed superior activity against resistant strains of Staphylococcus aureus. The MIC was determined to be 3.12 μg/mL, highlighting its potential as an alternative treatment option for antibiotic-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
